molecular formula C10H12BrClO2 B6287334 1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene CAS No. 2484888-77-7

1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene

Cat. No.: B6287334
CAS No.: 2484888-77-7
M. Wt: 279.56 g/mol
InChI Key: LMCDBVHAWJEAFQ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, ethoxy, and methoxymethyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 4-ethoxy-2-(methoxymethyl)benzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ethoxy and methoxymethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the ethoxy and methoxymethyl groups to simpler alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the nucleophile. The presence of electron-withdrawing groups like bromine and chlorine enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene is unique due to the combination of its substituents, which confer specific reactivity and solubility properties. The presence of both electron-withdrawing (bromine, chlorine) and electron-donating (ethoxy, methoxymethyl) groups allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-bromo-3-chloro-4-ethoxy-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-3-14-9-5-4-8(11)7(6-13-2)10(9)12/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCDBVHAWJEAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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